Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

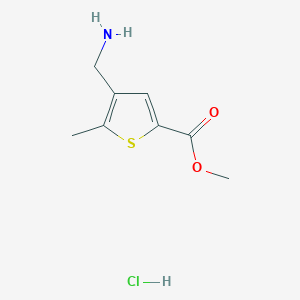

The molecular structure comprises a thiophene ring substituted at the 2-, 4-, and 5-positions (Fig. 1). Key features include:

- Thiophene Core : A five-membered aromatic ring with sulfur at position 1.

- Carboxylate Ester : A methoxycarbonyl group (-COOCH₃) at position 2.

- Aminomethyl Group : A -CH₂NH₂ substituent at position 4, protonated as -CH₂NH₃⁺ in the hydrochloride salt.

- Methyl Group : A -CH₃ substituent at position 5.

Bond Lengths and Angles

Crystallographic data from related thiophene carboxylates (e.g., thiophene-2-carboxylic acid ) reveal typical bond lengths:

- C-S Bond : 1.71–1.74 Å, consistent with aromatic thiophene systems.

- C-O Bonds : 1.21 Å (C=O) and 1.34 Å (C-O) in the ester group.

- C-N Bond : 1.47 Å in the aminomethyl group, slightly elongated due to protonation.

The dihedral angle between the thiophene ring and carboxylate ester is approximately 12°, minimizing steric hindrance.

Table 1: Key Structural Parameters

| Parameter | Value (Å/°) | Source Analogue |

|---|---|---|

| C2-C3 (thiophene) | 1.36 | |

| C4-C5 (thiophene) | 1.41 | |

| C-S Bond | 1.72 | |

| C=O (ester) | 1.21 | |

| C-N (aminomethyl) | 1.47 |

Properties

IUPAC Name |

methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-5-6(4-9)3-7(12-5)8(10)11-2;/h3H,4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLVVRZTQBGDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine source. The reaction conditions often require controlled temperatures and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize reaction efficiency and product yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and reductive aminations. The compound's ability to participate in the Mannich reaction further expands its utility in synthesizing diverse organic compounds .

Biological Research

Study of Biochemical Pathways

In biological research, this compound is utilized to investigate biochemical pathways and enzyme interactions. Its aminomethyl group enhances its solubility and reactivity, making it suitable for studying drug interactions and metabolic processes within cells. Research has shown that derivatives of thiophene compounds exhibit significant biological activities, including anticancer properties .

Medicinal Chemistry

Potential Therapeutic Properties

this compound is being explored for its therapeutic potential. Studies have indicated that compounds with similar structures can act as histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression . The compound's ability to enhance drug delivery through aminomethylation may also improve the efficacy of existing medications by increasing their hydrophilicity .

Industrial Applications

Development of New Materials

In industrial settings, this compound is applied in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in the production of synthetic polymers, additives for the petroleum industry, and analytical reagents used in various chemical analyses . Additionally, its application in water treatment processes highlights its versatility.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) Ethyl 2-Amino-4-(4-Bromophenyl)-1,3-Thiazole-5-Carboxylate Hydrochloride (CAS 1807940-12-0)

- Molecular Formula : C₁₂H₁₂BrClN₂O₂S

- Key Features : Contains a thiazole ring (vs. thiophene in the target compound), a bromophenyl substituent, and an ethyl ester.

- The bromophenyl group adds steric bulk and electron-withdrawing effects, which may influence binding affinity in biological targets. The ethyl ester (vs. methyl ester) may alter metabolic stability in vivo .

(b) N-{[4-(Aminomethyl)-2-Fluorophenyl]Methyl}-3-Cyclobutyl-1,2-Oxazole-5-Carboxamide Hydrochloride

- Molecular Formula : C₁₈H₂₃ClFN₃O

- Key Features : Fluorine substitution on the aromatic ring, cyclobutyl-oxazole core, and a carboxamide linkage.

- Comparison: Fluorine enhances electronegativity and metabolic stability compared to the methyl group in the thiophene derivative.

(c) 4-Chloropyridine-2-Carbonyl Chloride Hydrochloride

- Molecular Formula: C₆H₄Cl₂NO

- Key Features : Pyridine core with a chloro-carbonyl group.

- Comparison :

Physicochemical Properties

| Compound | Molecular Weight | Core Heterocycle | Key Substituents | Solubility (Polar Solvents) | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound (CAS 2193059-15-1) | ~235.7* | Thiophene | Aminomethyl, Methyl, Methyl Ester | High (HCl salt) | Not reported |

| Ethyl 2-Amino-4-(4-Bromophenyl)-Thiazole | 365.66 | Thiazole | Bromophenyl, Ethyl Ester | Moderate | Not reported |

| 4-Chloropyridine-2-Carbonyl Chloride | 193.04 | Pyridine | Chloro-carbonyl | Low | 34.0–38.0 |

*Calculated based on molecular formula C₉H₁₂ClNO₂S.

Biological Activity

Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁ClN₂O₂S

- Molecular Weight : 232.71 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against a range of bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further anticancer drug development.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation : The compound may modulate the expression of genes associated with inflammation and cell survival.

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a moderate level of antimicrobial activity against common pathogens.

Anticancer Research

In vitro studies on various cancer cell lines demonstrated that the compound can inhibit cell proliferation. A notable case study involved:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 15 µM after 48 hours of treatment.

This suggests a promising potential for development as an anticancer agent.

Case Studies

-

Neuroprotective Effects :

- A recent study assessed the neuroprotective potential of the compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function.

-

Diuretic Activity :

- Another investigation evaluated the diuretic effects of this compound in rat models, showing increased urine output and electrolyte balance, suggesting potential therapeutic applications in managing fluid retention disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation under controlled conditions. For example, thiophene derivatives are often synthesized using halogenated precursors followed by aminomethylation. Optimization strategies include:

- Temperature modulation : Reactions at 0–5°C for acylations (e.g., to avoid side reactions) .

- Catalyst selection : Use of phase-transfer catalysts (e.g., 18-crown-6 ether) to enhance reaction efficiency in biphasic systems .

- Purity control : Post-synthesis purification via recrystallization or column chromatography, validated by HPLC (≥97% purity threshold) .

- Key Evidence : Variations in yield (58–87%) and purity (97%+) highlight the need for condition-specific optimization .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions (e.g., methyl and aminomethyl groups on the thiophene ring) .

- Mass Spectrometry (ESI-MS) : Validation of molecular weight (e.g., [M+Na] peaks) .

- Melting Point Analysis : Sharp melting ranges (e.g., 183.5–184.6°C with decomposition) indicate purity .

Q. What are the key physicochemical properties of this compound, and how should they inform storage and handling protocols?

- Methodological Answer :

- Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, methanol) based on structural analogs .

- Stability : Hydrochloride salts are hygroscopic; store desiccated at -20°C to prevent hydrolysis .

- Handling : Use inert atmospheres (N) during synthesis to avoid oxidation of the aminomethyl group .

- Key Evidence : Similar compounds (e.g., methyl 4-aminothiophene-3-carboxylate hydrochloride) require strict moisture control .

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound in neurological or oncological models?

- Methodological Answer :

- Target Identification : Screen against NMDA receptor subunits (e.g., GluN2B) using competitive binding assays (IC determination) .

- Pathway Analysis : In vitro cancer models (e.g., apoptosis assays) to assess inhibition of metabolic enzymes (e.g., kinases) .

- In Vivo Validation : Rodent models for pharmacokinetic profiling (e.g., bioavailability, blood-brain barrier penetration) .

- Key Evidence : Structurally related compounds modulate cell proliferation pathways in oncology .

Q. What strategies are recommended for resolving contradictions in reported data regarding synthetic yield or biological efficacy across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with strict adherence to reported conditions (e.g., solvent ratios, catalyst loads) .

- Orthogonal Validation : Cross-validate biological activity using independent assays (e.g., SPR for binding vs. functional cell-based assays) .

- Meta-Analysis : Compare structural analogs (e.g., methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride) to identify substituent-dependent trends .

- Key Evidence : Yield discrepancies (e.g., 58% vs. 87%) in similar syntheses suggest reagent quality or procedural variability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the functional contributions of the aminomethyl and methylthiophene moieties?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent modifications (e.g., replacing the methyl group with halogens or bulkier alkyl chains) .

- Biological Profiling : Test analogs in dose-response assays to correlate structural changes with activity (e.g., IC shifts).

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .

Q. What advanced computational methods are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with NMDA receptors .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability and binding energy .

- QSAR Modeling : Develop predictive models using datasets from analogs to prioritize synthesis targets .

- Key Evidence : Computational studies on related compounds guide rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.